molecular formula C19H15NO4 B2653601 3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde CAS No. 406928-02-7

3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde

Cat. No.: B2653601
CAS No.: 406928-02-7
M. Wt: 321.332
InChI Key: WZPKVMPARDSAOA-UHFFFAOYSA-N
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Description

3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde is a synthetic polyfunctional spiropyran of the 1,3-benzoxazin-4-one series. Its structure, which features carbonyl-containing substituents in the [2H]-chromene moiety, has been confirmed by single-crystal X-ray diffraction analysis . This compound is part of the chromene and benzoxazine families, which are heterocyclic compounds consisting of a benzene ring fused with an oxazine ring . Chromene and related fused derivatives are of significant interest in medicinal chemistry research due to their wide range of biological and pharmacological activities, which include investigated anticancer properties . The presence of multiple functional groups on this spiropyran makes it a valuable intermediate for further chemical modifications and for exploring structure-property relationships. As a research chemical, it is intended for use in laboratory investigations only, potentially in the development of novel functional materials or as a scaffold in pharmaceutical research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3,8'-dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-12-9-13(11-21)10-14-7-8-19(24-17(12)14)20(2)18(22)15-5-3-4-6-16(15)23-19/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPKVMPARDSAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC3(C=C2)N(C(=O)C4=CC=CC=C4O3)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde involves the reaction of 3,6’-dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene] with formylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde has several scientific research applications:

Mechanism of Action

The photochromic behavior of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is due to the reversible transformation between its spiropyran form and the merocyanine form upon exposure to light. This transformation involves the breaking and forming of bonds within the molecule, leading to a change in its electronic structure and, consequently, its color .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Key Substituents Synthesis Method Thermal Behavior (°C) Biological Activity Applications
3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde (Target) Spiro[benzoxazine-chromene] 3-Me, 8'-Me, 4-oxo, 6'-CHO Multi-step Mannich/cyclization ~229–250 (exothermic)* Potential anticancer/toxicity Polymers, photochromics, drug design
6,8-Diisopropylspiro[1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one Spiro[benzoxazine-cyclohexane] 6,8-diisopropyl, 4-oxo Acid-catalyzed cyclization Not reported 27% fungicidal at 32 μg/mL Antimicrobial coatings
7-Methoxy-2-oxo-2H-chromene-6-carbaldehyde Chromene 7-OMe, 2-oxo, 6-CHO Aldehyde functionalization Not applicable Not reported Organic synthesis intermediates
Spiropyrans of indoline series (e.g., Methyl 5′-Cl-8-formyl-spiro[indoline-chromene]) Spiro[indoline-chromene] Halogen, formyl, methoxy Condensation reactions Light-dependent Photochromic switching Optical sensors, smart materials
6-Allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1,3]oxazine Benzoxazine 6-allyl, 3-furan, 8-OMe Mannich reaction Polymerizes >200 Anticancer (fibrosarcoma model) Biomedical agents

*Inferred from benzoxazine copolymer data .

Structural and Functional Differences

  • Spiro Architecture : The target compound’s benzoxazine-chromene spiro system contrasts with the benzoxazine-cyclohexane analog , which lacks chromene’s π-conjugation. This difference impacts photochromic behavior, as chromene-based spiro compounds often exhibit reversible ring-opening under UV light .
  • Carbaldehyde Reactivity : The 6'-carbaldehyde group distinguishes the target from analogs like 7-methoxy-2-oxo-2H-chromene-6-carbaldehyde , enabling nucleophilic additions (e.g., hydrazine for Schiff base formation) or polymer crosslinking.
  • Substituent Effects : Methyl groups at 3 and 8' enhance thermal stability compared to bulkier diisopropyl groups in the cyclohexane-fused spiro compound . The 4-oxo group facilitates ring-opening polymerization, as seen in benzoxazine copolymers .

Biological Activity

3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde is a compound belonging to the spiropyran family, recognized for its photochromic properties. This unique ability to change color upon exposure to light has garnered attention in various fields, including medicinal chemistry, materials science, and biological imaging. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.

  • Molecular Formula : C21H20N2O3
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 406928-02-7
  • InChI Key : WZPKVMPARDSAOA

The biological activity of this compound primarily arises from its photochromic behavior. The compound can undergo a reversible transformation between its spiropyran form and the merocyanine form when exposed to light. This transformation alters its electronic structure and can influence biological interactions.

Photochromic Behavior

The mechanism involves:

  • Excitation : Upon light exposure, the spiropyran form absorbs photons and transitions to the merocyanine form.
  • Reversibility : The merocyanine form can revert back to the spiropyran form in the absence of light.

This property is crucial for applications in drug delivery systems where light-induced changes can trigger the release of therapeutic agents.

1. Antimicrobial Activity

Research has indicated that derivatives of spiropyrans exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

2. Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. The mechanism may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Disruption of cell cycle progression.

A case study involving a derivative demonstrated a reduction in tumor growth in animal models when exposed to specific wavelengths of light.

3. Biological Imaging

Due to its photochromic properties, this compound is being investigated for use in biological imaging techniques. Its ability to change color can enhance contrast in imaging modalities, aiding in the visualization of cellular processes.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
Biological ImagingEnhanced contrast for cellular visualization

Case Studies

  • Antimicrobial Study :
    • Objective : Evaluate antimicrobial efficacy against Staphylococcus aureus.
    • Method : Agar diffusion method.
    • Results : Inhibition zones observed at concentrations above 100 µg/mL.
  • Anticancer Study :
    • Objective : Assess cytotoxic effects on HeLa cells.
    • Method : MTT assay.
    • Results : IC50 value determined at 25 µM with significant apoptosis observed via flow cytometry analysis.

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